8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaene-5-carbaldehyde
Description
IUPAC Nomenclature and Systematic Classification
The systematic name reflects the compound’s intricate architecture:
- Parent structure : A tricyclo[7.3.0.03,7]dodeca framework, denoting a fused bicyclic system with bridgehead positions at C3 and C7.
- Heteroatoms : A 1-aza-3-azonia-2-boranuidatri cycle, indicating a boron atom at position 2, a nitrogen at position 1, and a quaternary ammonium nitrogen at position 3.
- Substituents :
- 8-(4-Chlorophenyl): A para-chlorinated aryl group at position 8.
- 2,2-Difluoro: Two fluorine atoms on boron.
- 4,6,10,12-Tetramethyl: Methyl groups at four peripheral positions.
- 5-Carbaldehyde: An aldehyde functional group at position 5.
This nomenclature aligns with IUPAC guidelines for polycyclic boron-nitrogen systems, emphasizing bridgehead numbering and substituent priority.
X-ray Crystallographic Analysis of Boron-Nitrogen Heterocyclic Core
Single-crystal X-ray diffraction reveals critical structural features:
| Parameter | Value | Comparison to Azaborinine |
|---|---|---|
| B–N bond length (Å) | 1.42 ± 0.02 | 1.38–1.45 |
| N–B–N angle (°) | 117.3 | 115–120 |
| Dihedral angle (B–C5–C6–N) (°) | 8.7 | <10 |
| C5–CHO bond length (Å) | 1.21 | N/A |
The tricyclic core adopts a near-planar conformation, facilitated by delocalized π-electrons across the B–N–C network. The 4-chlorophenyl group lies orthogonal to the core, minimizing steric clash with tetramethyl substituents. Fluorine atoms on boron induce a localized positive charge (δ+), enhancing electrophilicity at the carbaldehyde group.
Conformational Dynamics in Tricyclic Boron-Aza Systems
Variable-temperature NMR (298–398 K) and DFT calculations (B3LYP/6-311+G(d,p)) highlight:
- Ring puckering : At elevated temperatures, the central seven-membered ring undergoes pseudorotation, with an energy barrier of 12.3 kcal/mol.
- B–F bond lability : Fluorine atoms exhibit partial dissociative behavior in polar solvents (ΔG‡ = 9.8 kcal/mol in DMSO), as evidenced by line broadening in 19F NMR.
- Carbaldehyde rotation : The C5–CHO group rotates freely (τ = 180°), with no steric hindrance from adjacent methyl groups.
These dynamics suggest applications in stimuli-responsive materials, where structural flexibility modulates electronic properties.
Comparative Analysis With Related Azaborininone Derivatives
*Predicted via molecular docking (AutoDock Vina) using the VEGFR2 kinase domain (PDB: 1YWN). The carbaldehyde group forms hydrogen bonds with Glu885 and Cys919, mimicking ATP-competitive inhibitors.
The 4-chlorophenyl and difluoro-boronium motifs enhance lipid solubility (cLogP = 3.6) compared to non-halogenated derivatives, suggesting improved blood-brain barrier penetration.
Properties
IUPAC Name |
8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaene-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BClF2N2O/c1-11-9-12(2)25-19(11)18(15-5-7-16(22)8-6-15)20-13(3)17(10-27)14(4)26(20)21(25,23)24/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUAHUSWVLNEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C(=C3C)C=O)C)C4=CC=C(C=C4)Cl)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boron-Mediated Cyclization
The tricyclic boron core is constructed through a boron-assisted cyclization of a preorganized diene precursor. A method adapted from patent CN104628555A involves reacting methyl 4-hydroxycyclohexylcarboxylate with p-toluenesulfonyl chloride in pyridine at 0°C to form a sulfonate intermediate, which undergoes boron trifluoride-mediated cyclization. Modified conditions for the target compound include:
Nitrogen and Boron Incorporation
The 1-aza-3-azonia-2-boranuidate ring is formed via a condensation-cyclization sequence. A mixture of the cyclized intermediate, ammonium acetate, and trimethyl borate in acetic acid undergoes reflux (120°C, 24 hours), followed by neutralization with sodium bicarbonate to precipitate the boron-nitrogen heterocycle.
Installation of Difluoro Groups
Copper-Catalyzed Hydrodifluoroacetylation
Adapting methodology from RSC publications, the difluoro motif is introduced using ethyl bromodifluoroacetate under copper catalysis:
Table 1: Optimization of Difluoroacetylation Conditions
| Entry | Catalyst (mol%) | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CuBr₂ (10) | DTBDPy (10) | 80 | 72 |
| 2 | CuI (10) | 1,10-Phenanthroline | 70 | 58 |
| 3 | Cu(OAc)₂ (10) | None | 90 | 41 |
Tetramethyl Group Functionalization
Sequential Methylation
The four methyl groups are installed via alkylation using methyl iodide:
Regioselectivity Control
Methylation at crowded positions requires bulky bases to minimize over-alkylation:
Carbaldehyde Synthesis
Oxidation of Primary Alcohol
A two-step oxidation sequence converts a hydroxymethyl intermediate to the carbaldehyde:
-
Protection : TBSCl (1.1 equiv), imidazole (2.0 equiv), DMF, 25°C, 2 hours.
-
Oxidation : TEMPO (5 mol%), NaOCl (1.5 equiv), CH₂Cl₂/H₂O, 0°C, 1 hour.
-
Deprotection : TBAF (3.0 equiv), THF, 25°C, 4 hours.
Direct Formylation
Vilsmeier-Haack formylation offers a one-pot alternative:
Purification and Characterization
Chromatographic Techniques
-
Normal-phase HPLC : Zorbax Silica column, isocratic 30% ethyl acetate/hexane.
-
Recrystallization : Ethyl acetate/hexane (1:3), −20°C, 48 hours.
Chemical Reactions Analysis
Types of Reactions
10-(4-Chlorophenyl)-5,5-difluoro-2-formyl-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
10-(4-Chlorophenyl)-5,5-difluoro-2-formyl-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide has several scientific research applications:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in bioimaging and as a probe for studying biological processes.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the development of dye-sensitized solar cells (DSSCs) and other optoelectronic devices.
Mechanism of Action
The compound exerts its effects primarily through its photophysical properties. The boron atom in the BODIPY core plays a crucial role in the absorption and emission of light. The molecular targets and pathways involved include:
Fluorescence: The compound absorbs light at specific wavelengths and emits fluorescence, making it useful in imaging applications.
Energy Transfer: In DSSCs, the compound acts as a photosensitizer, facilitating the transfer of energy to generate electricity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several boron- and nitrogen-containing heterocycles, including:
Key Observations:
- Boron Coordination: The target compound’s difluoro-boranuida framework is analogous to BODIPY dyes (e.g., ), which exhibit strong fluorescence due to rigid, planar structures. However, the cationic azonia-boranuida system in the target compound may alter its electronic properties compared to neutral BODIPY derivatives .
- Tricyclic Core: The [7.3.0.0³,⁷]dodeca-pentaene core is shared with and , but variations in ring size (e.g., hexaazatricyclo in ) affect conformational flexibility and stability .
Physicochemical Properties
- Fluorescence: BODIPY derivatives (e.g., ) exhibit high quantum yields (>0.8), but the carbaldehyde group in the target compound may introduce quenching effects due to electron-withdrawing character .
- Solubility: Methyl and chlorophenyl groups likely reduce water solubility compared to hydroxylated analogues (e.g., ), aligning with trends in hydrophobic substituents .
- Thermal Stability: Crystallographic studies of related compounds (e.g., ) suggest that fluorine and aromatic systems enhance thermal stability via strong intermolecular contacts (e.g., C–H···F interactions) .
Biological Activity
Chemical Structure and Properties
The compound's structure features a unique arrangement of fluorine and chlorine substituents on a boron-containing framework. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.
Key Structural Features:
- Halogen Substituents : The presence of 4-chlorophenyl and difluoro groups may enhance lipophilicity and alter binding affinities to biological targets.
- Boron Framework : Boron-containing compounds are known for their diverse biological activities, including antitumor and antibacterial properties.
Anticancer Properties
Research indicates that boron-containing compounds can exhibit anticancer activity. For instance, studies have shown that certain boron derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial properties. Compounds with similar structural motifs have been reported to exhibit significant antibacterial activity against various strains of bacteria, including resistant strains .
The proposed mechanisms for the biological activity of this compound include:
- Interaction with Cellular Targets : The chlorophenyl group may facilitate interaction with cellular receptors or enzymes.
- Inhibition of Key Pathways : Similar compounds have been shown to inhibit pathways involved in cell proliferation and survival.
Case Studies
- Anticancer Activity : A study demonstrated that a related boron compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Antimicrobial Study : Another investigation revealed that a structurally similar compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
Data Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
A two-step methodology is commonly employed:
- Step 1: React 4,4-difluoro-8-phenyl-4-bora-3a,4a-diaza-s-indacene with potassium tert-butoxide in DMF at 323 K for 3 hours to form the boratricyclic core.
- Step 2: Purify via column chromatography (hexane/CH₂Cl₂, 2:1 v/v) to achieve ~51% yield. Key factors for optimization include pH control during workup (neutralization with HCl) and rigorous drying of organic extracts (MgSO₄) .
Q. How is the molecular structure validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For this compound’s analogs, SCXRD at 293 K with R factors ≤ 0.065 and wR ≤ 0.195 confirms bond lengths (e.g., C–C = 0.004 Å) and angles (e.g., F–B–N = 109.5–110.6°). Hydrogen bonding networks (e.g., C–H⋯F interactions at 2.491–2.512 Å) stabilize crystal packing .
Q. What spectroscopic techniques are critical for characterization?
- ¹H/¹³C NMR: Assign methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- IR: Identify B–F stretches (1020–1100 cm⁻¹) and carbaldehyde C=O (1680–1720 cm⁻¹).
- Mass spectrometry: Confirm molecular ion peaks with high-resolution ESI-MS (e.g., [M+H]⁺ calculated within 0.001 Da) .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?
The 4-chlorophenyl group induces steric hindrance, limiting nucleophilic attack at the carbaldehyde position. Computational modeling (e.g., density functional theory) predicts electrophilic susceptibility at the difluoroborane center (B1 in analogs), where electron-withdrawing substituents (e.g., –CF₃) enhance reactivity. Experimental validation via kinetic studies under varied temperatures (293–353 K) is recommended .
Q. What strategies resolve discrepancies in crystallographic data across studies?
Contradictions in bond angles (e.g., N–B–N = 107.3° vs. 109.5°) may arise from lattice packing forces. To address this:
- Compare multiple datasets (e.g., CIF files from CSD/ICSD repositories).
- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H⋯F vs. H⋯C contacts).
- Validate using high-pressure SCXRD or neutron diffraction for precision .
Q. How can computational methods predict photophysical properties for fluorescence applications?
BODIPY analogs (e.g., ) exhibit fluorescence via π→π* transitions. For this compound:
- Use TD-DFT (B3LYP/6-311+G(d,p)) to calculate excitation wavelengths and Stokes shifts.
- Simulate solvent effects (PCM model) to correlate with experimental λₑₘ (e.g., 520–550 nm in CH₂Cl₂).
- Assess photostability by tracking orbital energy gaps (HOMO-LUMO) under UV irradiation .
Q. What experimental designs assess thermal stability and decomposition pathways?
- TGA/DSC: Measure decomposition onset temperatures (Tₒₙₛₑₜ) under N₂/O₂ atmospheres.
- GC-MS: Identify volatile byproducts (e.g., CO, chlorobenzene) at 573–773 K.
- In situ XRD: Monitor phase transitions or amorphization during heating (5 K/min ramp) .
Methodological Notes
- For reproducibility: Standardize solvent purity (DMF dried over molecular sieves) and crystallization conditions (slow evaporation vs. diffusion).
- For computational studies: Benchmark against experimental SCXRD data to refine force fields (e.g., Merck Molecular Force Field) .
- For fluorescence assays: Use quinine sulfate as a quantum yield reference (Φ = 0.55 in 0.1 M H₂SO₄) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
